4,6-Bis(2,4-dimethoxyphenyl)pyrimidin-2-amine
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Description
4,6-Bis(2,4-dimethoxyphenyl)pyrimidin-2-amine is a chemical compound that has been studied for its potential anticancer properties . It is one of the 25 4,6-diphenylpyrimidin-2-amine derivatives containing a guanidine moiety .
Synthesis Analysis
The synthesis of this compound involves the design and creation of 25 4,6-diphenylpyrimidin-2-amine derivatives containing a guanidine moiety . The specific methods of synthesis for this compound are not detailed in the available sources.Mechanism of Action
Target of Action
The primary target of 4,6-Bis(2,4-dimethoxyphenyl)pyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division and has been implicated in the development of various types of cancer .
Mode of Action
This compound interacts with AURKA by binding to it, thereby inhibiting its activity . This interaction results in the reduction of phosphorylation of AURKA at Thr283 .
Biochemical Pathways
The inhibition of AURKA activity by this compound affects the cell cycle, specifically causing the accumulation of the G2/M phase . This disruption of the cell cycle can lead to downstream effects such as the induction of apoptosis, a form of programmed cell death .
Pharmacokinetics
The structure-activity relationship calculations showed that hydrophobic substituents and a 1-naphthalenyl group at the r2 position increased the activity . The existence of an H-bond acceptor at C-2 of the R1 position also increased the activity .
Result of Action
The result of the action of this compound is a reduction in clonogenicity, arrest of the cell cycle at the G2/M phase, and induction of caspase-mediated apoptotic cell death in HCT116 human colon cancer cells . This compound triggers the cleavages of caspase-3, caspase-7, and poly (ADP-ribose) polymerase, which are key players in the execution phase of apoptosis .
Action Environment
It is known that the compound’s activity can be influenced by the structural conditions of the cancer cells it targets
Properties
IUPAC Name |
4,6-bis(2,4-dimethoxyphenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-24-12-5-7-14(18(9-12)26-3)16-11-17(23-20(21)22-16)15-8-6-13(25-2)10-19(15)27-4/h5-11H,1-4H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMJXVUQKGSBCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=NC(=N2)N)C3=C(C=C(C=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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